Zeylasterone

描述

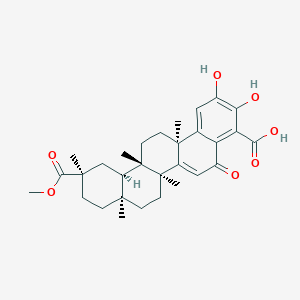

Structure

3D Structure

属性

分子式 |

C30H38O7 |

|---|---|

分子量 |

510.6 g/mol |

IUPAC 名称 |

(6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1 |

InChI 键 |

DXDSZUXZQIKMRQ-GMZGOHOASA-N |

手性 SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |

规范 SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |

同义词 |

zeylasterone |

产品来源 |

United States |

Foundational & Exploratory

Zeylasterone: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylasterone is a naturally occurring triterpenoid that has garnered scientific interest for its notable antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological activity of this compound, with a particular focus on its action against pathogenic bacteria. Detailed experimental protocols for key assays and a visual representation of its proposed mechanism of action are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex triterpenoid molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid[1] |

| SMILES | C[C@]12CC--INVALID-LINK--(C)C(=O)OC[1] |

| InChI | InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35)/t20-,26-,27-,28+,29-,30+/m1/s1[1] |

| InChIKey | DXDSZUXZQIKMRQ-GMZGOHOASA-N[1] |

| CAS Number | 78012-25-6[1] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C₃₀H₃₈O₇[1] |

| Molecular Weight | 510.6 g/mol [1] |

Biological Activity

This compound has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria.

Antibacterial Spectrum and Potency

| Organism | Activity Type | Concentration (µg/mL) |

| Staphylococcus aureus | Bactericidal | 30 (6 x MIC)[1] |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 5 |

| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 3 - 20[2] |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 10[2] |

Mechanism of Action

Current research indicates that this compound exerts its antibacterial effect by targeting and disrupting the integrity of the bacterial cytoplasmic membrane. This leads to a cascade of events culminating in cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[3][4][5]

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potassium Leakage Assay

This assay measures the integrity of the bacterial cell membrane by detecting the leakage of intracellular potassium ions.[6][7]

-

Bacterial Cell Preparation: Harvest bacterial cells from an overnight culture by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer to a specific optical density.

-

Assay Initiation: Equilibrate the bacterial suspension at 37°C. Add this compound at the desired concentration (e.g., 3x MIC).

-

Measurement of Extracellular Potassium: At various time intervals, take aliquots of the bacterial suspension and centrifuge to pellet the cells. Measure the potassium concentration in the supernatant using a potassium-selective electrode or an appropriate biochemical assay.

-

Controls: Use a known membrane-disrupting agent (e.g., nisin) as a positive control to determine 100% potassium release. Use an untreated bacterial suspension as a negative control.

-

Data Analysis: Express the results as the percentage of potassium leakage relative to the positive control.

Inhibition of Radiolabeled Precursor Incorporation

This method assesses the effect of this compound on the synthesis of key macromolecules by measuring the uptake of their radiolabeled precursors.[1][8]

-

Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth.

-

Pre-incubation with this compound: Add this compound at a specified concentration (e.g., 3x MIC) to the bacterial culture and incubate for a short period.

-

Addition of Radiolabeled Precursors: To separate aliquots of the treated culture, add a radiolabeled precursor for a specific macromolecule:

-

DNA Synthesis: [³H]thymidine

-

RNA Synthesis: [³H]uridine

-

Protein Synthesis: [³H]leucine

-

Peptidoglycan Synthesis: [¹⁴C]N-acetyl-glucosamine

-

-

Incubation and Sampling: Incubate the cultures at 37°C. At various time points, remove aliquots and add them to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.

-

Measurement of Radioactivity: Collect the TCA-precipitated material on glass fiber filters, wash the filters to remove unincorporated precursors, and measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both this compound-treated and untreated control cultures to determine the inhibitory effect.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents, particularly against Gram-positive pathogens. Its mechanism of action, centered on the disruption of the cytoplasmic membrane, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. 2.8. Determination of potassium and phosphorus leakage [bio-protocol.org]

- 7. Potassium release, a useful tool for studying antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Zeylasterone: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylasterone, a naturally occurring 6-oxophenolic triterpenoid, has garnered scientific interest for its potential therapeutic properties, particularly its antibacterial activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound. It includes a summary of its physicochemical properties, details of its isolation from various plant species, and an exploration of its known mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the further investigation and potential application of this compound.

Introduction

This compound is a pentacyclic triterpenoid belonging to the friedelane family. Its chemical structure features a distinctive 6-oxo-phenolic A-ring, which is believed to be crucial for its biological activity. The IUPAC name for this compound is (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid, and its chemical formula is C30H38O7, with a molecular weight of 510.6 g/mol .[1]

Discovery and Structure Elucidation

Natural Sources

This compound has been identified in several plant species, primarily within the Celastraceae family. The reported natural sources include:

-

Maytenus blepharodes : This plant is a notable source from which this compound has been isolated and its antibacterial properties studied.[2]

-

Celastrus paniculatus : A well-known medicinal plant in Ayurveda, its seeds are reported to contain this compound.[1]

-

Kokoona reflexa : This plant species is also listed as a natural source of this compound.[1]

-

Maytenus woodsonii : Another species within the Maytenus genus that is reported to contain this compound.[1]

Table 1: Natural Sources of this compound

| Plant Species | Family | Reported Presence of this compound |

| Maytenus blepharodes | Celastraceae | Yes[2] |

| Celastrus paniculatus | Celastraceae | Yes[1] |

| Kokoona reflexa | Celastraceae | Yes[1] |

| Maytenus woodsonii | Celastraceae | Yes[1] |

Note: Quantitative yield data for this compound from these natural sources is not extensively reported in the available scientific literature.

Experimental Protocols

General Protocol for the Isolation of Triterpenoids from Celastraceae Species

The following is a generalized experimental protocol for the isolation of triterpenoids, including this compound, from plant material of the Celastraceae family. This protocol is based on common phytochemical extraction and isolation techniques and may require optimization depending on the specific plant material and target compound.

4.1.1. Plant Material Collection and Preparation

-

Collect the desired plant parts (e.g., root bark, leaves, seeds).

-

Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

4.1.2. Extraction

-

Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.

-

Follow with a medium-polarity solvent such as dichloromethane or chloroform.

-

Finally, extract with a polar solvent like methanol or ethanol to isolate more polar compounds.

-

The extraction is typically carried out at room temperature with occasional shaking or stirring for several days, or under reflux for a few hours for more efficient extraction.

-

After each extraction step, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

4.1.3. Chromatographic Separation and Purification

-

Subject the crude extract (typically the dichloromethane or methanol extract for triterpenoids) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots on the TLC plates by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) followed by heating.

-

Combine fractions with similar TLC profiles and concentrate them.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to obtain the pure compound.

4.1.4. Structure Elucidation

-

Determine the structure of the isolated pure compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its antibacterial effect, particularly against Gram-positive bacteria.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against Staphylococcus aureus.[2]

Mechanism of Action: Studies suggest that this compound's antibacterial action is primarily due to the disruption of the bacterial cytoplasmic membrane.[2] This is supported by observations of:

-

Inhibition of the uptake of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis.

-

Rapid leakage of intracellular potassium ions.

-

Inhibition of NADH oxidation.

-

Formation of mesosome-like structures around the septa of bacterial cells.

These findings indicate that this compound compromises the integrity and function of the bacterial cell membrane, leading to a cascade of events that ultimately result in bacterial cell death.

Potential Anti-inflammatory and Anticancer Activities

While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, other triterpenoids isolated from the Celastraceae family have shown such properties. It is hypothesized that this compound may also exhibit these activities. Potential signaling pathways that could be modulated by this compound, based on the activity of structurally related compounds, include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the production of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of MAPK signaling is a common mechanism for anticancer agents.

-

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.

Further research is required to determine if this compound directly modulates these or other signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. Its natural occurrence in several medicinal plants suggests a potential for therapeutic applications. However, significant research gaps remain. Future research should focus on:

-

Quantitative analysis of this compound content in its various natural sources to identify high-yielding species for sustainable production.

-

Elucidation of the biosynthetic pathway of this compound to enable biotechnological production methods.

-

In-depth investigation of its potential anti-inflammatory and anticancer activities and the underlying molecular mechanisms and signaling pathways.

-

Pharmacokinetic and toxicological studies to assess its safety and efficacy for potential clinical applications.

This technical guide provides a summary of the current knowledge on this compound and aims to stimulate further research into this intriguing natural compound.

References

- 1. The Antagonistic Effect of Glutamine on Zearalenone-Induced Apoptosis via PI3K/Akt Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Zeylasterone in Maytenus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylasterone, a friedelane-type pentacyclic triterpenoid found in various Maytenus species, has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for developing sustainable production methods, such as metabolic engineering in microbial or plant-based systems, to unlock its full therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound in Maytenus species, detailing the known enzymatic steps, relevant experimental protocols, and a prospective outlook on the yet-to-be-elucidated portions of the pathway.

The this compound Biosynthetic Pathway: From General Triterpenoid Precursors to a Specialized Scaffold

The biosynthesis of this compound begins with the universal precursors of all isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[1] These five-carbon units are sequentially condensed to form the thirty-carbon linear precursor, squalene.

The committed steps towards this compound biosynthesis involve a series of cyclization and oxidative modifications of the triterpenoid backbone.

Cyclization of 2,3-Oxidosqualene to Friedelin

The linear squalene molecule undergoes epoxidation to form 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids. The first committed step in the this compound pathway is the intricate cyclization of 2,3-oxidosqualene to the pentacyclic triterpene, friedelin. This complex reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as friedelin synthase .

In Maytenus ilicifolia, isoforms of friedelin synthase have been identified and functionally characterized through heterologous expression in Saccharomyces cerevisiae.[2][3][4] The enzyme directs the folding of 2,3-oxidosqualene into a specific conformation that initiates a cascade of cation-pi cyclizations and subsequent hydride and methyl shifts, ultimately leading to the formation of the characteristic friedelane skeleton with a ketone group at C-3.[3][5]

Oxidation of Friedelin to Maytenoic Acid

Following the formation of the friedelin backbone, a series of oxidative modifications occur. The first of these identified steps is the three-step oxidation of the C-29 methyl group of friedelin to a carboxylic acid, yielding maytenoic acid . This transformation is catalyzed by a member of the cytochrome P450 superfamily, CYP712K4 , which has been identified and characterized in Maytenus ilicifolia.[2][3][5] The functional characterization of CYP712K4 was achieved through co-expression with friedelin synthase in heterologous systems like Nicotiana benthamiana and engineered Saccharomyces cerevisiae strains.[2][5]

The Uncharted Territory: From Maytenoic Acid to this compound

The subsequent enzymatic steps that convert maytenoic acid to this compound have not yet been fully elucidated. Based on the chemical structure of this compound, which possesses additional hydroxyl and ketone groups on the friedelane skeleton, it is hypothesized that further oxidative reactions are required. These modifications are likely catalyzed by other cytochrome P450 monooxygenases (CYPs) or dehydrogenases.

Proteomic studies of Maytenus ilicifolia cell cultures have revealed the presence of several cytochrome P450-dependent monooxygenases that are potentially involved in the final steps of quinonemethide triterpene biosynthesis, a class of compounds to which this compound is related.[1] Future research, potentially employing co-expression analysis with the known genes for friedelin synthase and CYP712K4, will be instrumental in identifying the candidate genes for these downstream modifications.

Visualizing the Pathway and Experimental Workflows

To provide a clear visual representation of the biosynthetic pathway and the experimental strategies employed in its elucidation, the following diagrams have been generated using the Graphviz DOT language.

Quantitative Data Summary

Currently, specific quantitative data for the intermediates of the this compound biosynthetic pathway are limited in the literature. However, methods for the general quantification of triterpenoids in Maytenus species have been established.

| Compound Class | Plant Species | Tissue | Quantification Method | Reported Concentration Range | Reference |

| Total Triterpenes | Maytenus ilicifolia | Leaves | Spectrophotometry | 53.91 ± 2.6 mg/g dry extract | [6] |

| Friedelin & Friedelan-3β-ol | Maytenus aquifolium | - | HT-CGC and HRGC | Not specified in abstract | |

| Maytenin & 22β-hydroxy-maytenin | Maytenus ilicifolia | Root barks | HPLC-DAD | Maytenin: 3.84% (m/m), Pristimerin: 14.08% (m/m) | [7] |

Note: The reported concentrations are for related triterpenoids and may not directly reflect the flux towards this compound.

Detailed Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Heterologous Expression of Maytenus Oxidosqualene Cyclases and Cytochrome P450s in Saccharomyces cerevisiae

This protocol is adapted from studies on the functional characterization of friedelin synthase and CYP712K4.[2][3]

1. Yeast Strain:

-

A suitable S. cerevisiae strain, often one engineered for enhanced precursor supply (e.g., up-regulation of the MVA pathway) and/or with deletions of endogenous OSCs to reduce background, is used.

2. Vector Construction:

-

The full-length coding sequences of the candidate Maytenus genes (e.g., friedelin synthase, CYP450s) are codon-optimized for yeast expression and synthesized.

-

The synthesized genes are cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).

3. Yeast Transformation:

-

The constructed plasmids are transformed into the selected yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Transformants are selected on appropriate synthetic defined (SD) medium lacking the auxotrophic marker present on the plasmid.

4. Protein Expression:

-

A single colony of the transformed yeast is inoculated into SD selective medium with glucose and grown overnight.

-

The cells are then harvested, washed, and resuspended in induction medium containing galactose to induce gene expression. The culture is incubated for 48-72 hours.

5. Metabolite Extraction:

-

The yeast cells are harvested by centrifugation.

-

The cell pellet is subjected to alkaline hydrolysis (e.g., with 20% KOH in 50% ethanol) to break the cells and saponify lipids.

-

The non-saponifiable fraction containing the triterpenoids is extracted with an organic solvent such as n-hexane or ethyl acetate.

6. Product Analysis:

-

The extracted metabolites are dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparison with authentic standards and analysis of mass spectra.

Protocol 2: Transient Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol is based on the transient expression system used for the characterization of CYP712K4.[2][8]

1. Plant Material:

-

Nicotiana benthamiana plants are grown for 4-6 weeks under controlled greenhouse conditions.

2. Vector Construction and Agrobacterium Transformation:

-

The coding sequences of the biosynthetic genes are cloned into a plant expression vector (e.g., a pEAQ-HT-DEST based vector).

-

The resulting plasmids are transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

3. Agroinfiltration:

-

Agrobacterium cultures carrying the expression constructs are grown overnight.

-

The bacterial cells are harvested and resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

For co-expression of multiple enzymes, the bacterial suspensions are mixed in equal ratios.

-

The bacterial suspension is infiltrated into the abaxial side of the leaves of N. benthamiana using a needleless syringe.

4. Metabolite Extraction and Analysis:

-

After 5-7 days of incubation, the infiltrated leaf areas are harvested.

-

The plant material is freeze-dried and ground to a fine powder.

-

Metabolites are extracted with an appropriate solvent (e.g., methanol or ethyl acetate).

-

The extracts are then analyzed by LC-MS or GC-MS to identify the products of the heterologously expressed enzymes. For structural confirmation of novel compounds, preparative chromatography can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Directions and Conclusion

The elucidation of the complete biosynthetic pathway of this compound in Maytenus species is an ongoing endeavor. While the initial steps involving friedelin synthase and CYP712K4 have been successfully characterized, the subsequent oxidative enzymes responsible for the conversion of maytenoic acid to this compound remain to be identified.

Future research should focus on:

-

Transcriptome and Co-expression Analysis: Utilizing RNA-seq data from different tissues of Maytenus species, particularly the roots where many quinonemethide triterpenoids are found, to identify candidate cytochrome P450s and other enzymes that show co-expression with the known pathway genes.[2]

-

Functional Characterization: Employing the heterologous expression systems described in this guide to systematically test the function of candidate genes.

-

Metabolite Profiling: Using advanced analytical techniques like LC-MS/MS to profile the triterpenoid content of different Maytenus tissues to identify potential biosynthetic intermediates.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering and synthetic biology approaches. This will be of immense value to researchers, scientists, and drug development professionals working towards harnessing the therapeutic potential of natural products.

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Reconstitution of a secondary metabolite biosynthetic pathway in a heterologous fungal host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Zeylasterone: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylasterone, a pentacyclic triterpenoid belonging to the friedelane family, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from various plant species of the Celastraceae family, notably Maytenus blepharodes, this natural compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanisms of action, with a focus on relevant signaling pathways.

Physical and Chemical Properties

This compound is a complex organic molecule with the molecular formula C₃₀H₃₈O₇ and a molecular weight of approximately 510.6 g/mol .[1] While detailed crystallographic and complete NMR spectral data in publicly accessible literature are limited, its structure has been elucidated through various spectroscopic techniques. As a triterpenoid, its solubility is generally low in water, but it can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO).[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₈O₇ | --INVALID-LINK-- |

| Molecular Weight | 510.6 g/mol | [1] |

| IUPAC Name | (1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,8,8,11a,13b-hexamethyl-1-(prop-1-en-2-yl)-2,3,4,5,6,7,7a,8,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene-1,9-dione | Inferred from structure |

| Solubility | Soluble in DMSO | [2] |

| Appearance | Not explicitly reported, likely a crystalline or amorphous solid | Inferred from related compounds |

| Melting Point | Not explicitly reported |

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities that are of interest for drug development. Its primary reported effects are antibacterial, with additional evidence suggesting anti-inflammatory and anticancer potential.

Antibacterial Activity

This compound has demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.[3][4]

Mechanism of Action: The antibacterial action of this compound is primarily attributed to the disruption of the bacterial cell membrane.[3] This leads to a cascade of detrimental effects, including:

-

Increased membrane permeability: Causing leakage of essential intracellular components.

-

Inhibition of macromolecular synthesis: Affecting the production of DNA, RNA, proteins, and cell wall components.[3][4]

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Bacteriostatic/Bactericidal | ~5-10 (Bacteriostatic) | [3] |

| Bacillus subtilis | Bacteriostatic | 3-20 | [4] |

Anti-inflammatory and Anticancer Potential

While direct and extensive studies on the anti-inflammatory and anticancer activities of this compound are limited, the broader class of friedelane triterpenoids, to which it belongs, is known to possess these properties. The proposed mechanisms for these effects often involve the modulation of key inflammatory and cell survival signaling pathways.

Potential Signaling Pathways Involved:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a critical regulator of the inflammatory response and cell survival. Many triterpenoids are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some triterpenoids have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates a hypothetical model of how this compound might exert its anti-inflammatory and anticancer effects through the inhibition of the NF-κB and MAPK signaling pathways.

References

Zeylasterone molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylasterone, a naturally occurring triterpenoid, has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental protocols used to elucidate its biological activity. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound is a complex pentacyclic triterpenoid. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₈O₇ | --INVALID-LINK-- |

| Molecular Weight | 510.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (6aS,6bS,8aS,11R,12aR,14aR)-2,3-dihydroxy-11-(methoxycarbonyl)-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 78012-25-6 | --INVALID-LINK-- |

Antibacterial Activity and Mechanism of Action

This compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[1][2] Its primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to a cascade of events that ultimately result in cell death.[1]

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness.

| Organism | MIC (µg/mL) | Effect |

| Gram-positive bacteria (general) | 3-20 | Bacteriostatic/Bactericidal |

| Staphylococcus aureus | 30 (6 x MIC) | Bactericidal |

| Candida albicans | 10 | - |

Disruption of Cytoplasmic Membrane Integrity

This compound's interaction with the bacterial cell membrane leads to a loss of its structural and functional integrity. This is evidenced by:

-

Potassium Leakage: Treatment with this compound causes a rapid efflux of intracellular potassium ions, indicating membrane permeabilization.[1][2]

-

Inhibition of NADH Oxidation: The disruption of the membrane affects the electron transport chain, as demonstrated by the inhibition of NADH oxidation.[1]

Inhibition of Macromolecular Synthesis

The compromised membrane integrity leads to a subsequent shutdown of essential biosynthetic pathways. This compound demonstrates an inhibitory effect on the incorporation of radiolabeled precursors for:

-

Cell Wall Synthesis: Early inhibition of N-acetyl-glucosamine incorporation.[1][2]

-

RNA Synthesis: Early inhibition of uridine incorporation.[1][2]

-

DNA Synthesis: Later inhibition of thymidine incorporation.[1][2]

-

Protein Synthesis: Later inhibition of leucine incorporation.[1][2]

This sequential inhibition suggests that the primary target is the cytoplasmic membrane, and the cessation of macromolecular synthesis is a downstream consequence.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a series of twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the this compound concentration.

-

Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no bacterial growth). Alternatively, read the optical density at 600 nm using a microplate reader.

Potassium Leakage Assay

This assay measures the integrity of the bacterial cell membrane by quantifying the release of intracellular potassium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound solution

-

Potassium-selective electrode

-

Low-potassium buffer

-

Centrifuge

Procedure:

-

Harvest the bacterial culture by centrifugation and wash the cells twice with a low-potassium buffer.

-

Resuspend the bacterial pellet in the low-potassium buffer to a specific optical density.

-

Equilibrate the bacterial suspension at room temperature and place the potassium-selective electrode into the suspension.

-

Once a stable baseline reading is achieved, add the this compound solution to the desired final concentration.

-

Record the change in extracellular potassium concentration over time.

-

A positive control for maximum potassium release can be achieved by adding a cell-lysing agent (e.g., a detergent like Triton X-100).

References

Spectroscopic and Mechanistic Insights into Zeylasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylasterone, a 6-oxophenolic triterpenoid isolated from Maytenus blepharodes, has garnered attention for its notable biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols for the isolation and characterization of this class of compounds are outlined, offering a foundational resource for researchers. Furthermore, the guide explores the mechanistic aspects of its antibacterial action, providing a basis for future drug development endeavors.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane family. It is characterized by a 6-oxo-phenolic A-ring system, a structural feature that contributes to its biological activity. The molecular formula of this compound is C₃₀H₃₈O₇, with a molecular weight of approximately 510.6 g/mol .[1] This compound has been primarily isolated from the root bark of Maytenus blepharodes, a plant species belonging to the Celastraceae family. The potent antibacterial activity of this compound, particularly against Gram-positive bacteria, has positioned it as a molecule of interest for the development of new antimicrobial agents.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques, primarily NMR and MS. While a complete, publicly available dataset with full assignments for this compound remains elusive in the readily accessible literature, this guide compiles the expected spectroscopic behavior based on its known structure and data from closely related triterpenoids.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and fragmentation pattern of this compound.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 511.2690 | Data not available in accessible literature |

| [M+Na]⁺ | 533.2509 | Data not available in accessible literature |

| [M-H]⁻ | 509.2545 | Data not available in accessible literature |

Note: The calculated m/z values are based on the molecular formula C₃₀H₃₈O₇.

Fragmentation Pattern: The fragmentation of the this compound molecular ion in MS/MS experiments is expected to involve characteristic losses of small molecules such as H₂O, CO, and CO₂ from the oxygen-containing functional groups. Cleavage of the triterpenoid backbone would also produce diagnostic fragment ions. A detailed analysis of the fragmentation pattern is crucial for confirming the structure and identifying related compounds in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of each proton and carbon atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.5 |

| Olefinic Protons | 5.0 - 6.0 |

| Protons adjacent to carbonyls/oxygen | 3.5 - 4.5 |

| Methyl Protons | 0.7 - 1.5 |

Note: These are predicted ranges based on the general structure of 6-oxophenolic triterpenoids. Actual values require experimental determination.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 190 - 210 |

| Carboxylic Acid Carbon (COOH) | 170 - 185 |

| Aromatic/Olefinic Carbons | 110 - 160 |

| Carbons attached to Oxygen | 60 - 90 |

| Aliphatic Carbons | 15 - 60 |

Note: These are predicted ranges. The precise assignment of each carbon signal requires 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-established procedures in natural product chemistry.

Isolation of this compound

A general workflow for the isolation of this compound from Maytenus blepharodes is depicted below.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) is infused into the mass spectrometer.

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired in both positive and negative ion modes to obtain the accurate mass and fragmentation pattern.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex signals of this compound.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Mechanism of Antibacterial Action

Studies have indicated that this compound exhibits its antibacterial effects primarily by targeting the bacterial cytoplasmic membrane. This interaction leads to a cascade of events that ultimately result in bacterial cell death.

Caption: Proposed mechanism of antibacterial action of this compound.

The interaction of this compound with the cell membrane leads to an increase in its permeability. This disruption of the membrane integrity interferes with essential cellular processes, including the synthesis of macromolecules such as DNA, RNA, and proteins, ultimately leading to bacterial cell death.

Conclusion

This compound represents a promising natural product with significant antibacterial activity. This technical guide has summarized the key spectroscopic features and outlined the experimental approaches for its study. While detailed, publicly accessible high-resolution NMR and MS data are still needed to facilitate broader research, the information provided herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be crucial for realizing its full therapeutic potential.

References

Zeylasterone and its Derivatives from Natural Products: A Technical Guide for Researchers

An In-depth Examination of the Isolation, Biological Activity, and Mechanisms of Action of a Promising Class of Triterpenoids

Introduction

Zeylasterone, a pentacyclic triterpenoid belonging to the friedelane family, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Naturally occurring in a variety of plant species, primarily within the Celastraceae family, this compound and its derivatives exhibit a broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its related compounds, with a focus on their natural sources, isolation methodologies, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural products.

Natural Sources and Derivatives

This compound and its derivatives are predominantly found in plants of the Celastraceae family, which comprises approximately 96 genera and over 1,350 species. These plants are rich sources of diverse triterpenoids.

Key Natural Sources:

-

Tripterygium wilfordii Hook. f.: Also known as "Thunder God Vine," this plant is a well-documented source of this compound and other bioactive triterpenoids, such as Celastrol and Triptolide.[1][2] It has a long history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1]

-

Maytenus species: Several species within the Maytenus genus, including Maytenus blepharodes, are known to produce this compound and its derivatives.[3] Research on Maytenus blepharodes has been instrumental in elucidating the antibacterial properties of these compounds.[4][5]

-

Celastrus paniculatus: This plant is another recognized source of this compound.

-

Kokoona reflexa: this compound has also been reported in this plant species.

Known Derivatives:

A number of naturally occurring derivatives of this compound have been isolated and characterized. These often involve modifications to the core friedelane skeleton, such as demethylation or the addition of hydroxyl groups. Notable derivatives include:

-

Demethylthis compound: A demethylated form of this compound, frequently co-isolated from the same plant sources.[5]

-

Zeylasteral: A related triterpenoid with a similar chemical scaffold.

-

Demethylzeylasteral: A derivative of Zeylasteral that has also been investigated for its therapeutic potential.[2]

-

Pristimerin: A quinonemethide triterpenoid often found alongside this compound in Celastraceae species.

The structural diversity of these compounds contributes to their varied biological activities and offers opportunities for structure-activity relationship (SAR) studies and the development of semi-synthetic analogs with improved therapeutic profiles.

Isolation and Purification

The isolation of this compound and its derivatives from plant material typically involves a multi-step process of extraction and chromatographic separation. While specific protocols may vary depending on the plant source and the target compound, a general workflow can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of this compound and its derivatives from plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Example from Tripterygium wilfordii

The following provides a more detailed, though generalized, protocol for the isolation of triterpenoids from the roots of Tripterygium wilfordii. It is important to note that specific details such as solvent ratios and column chromatography parameters may require optimization.

1. Plant Material Preparation:

-

The roots of Tripterygium wilfordii are collected, washed, and air-dried.

-

The dried roots are then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered root material is extracted exhaustively with 95% ethanol at room temperature or under reflux. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Triterpenoids like this compound are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).

4. Column Chromatography:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

5. Further Purification:

-

Fractions containing this compound and its derivatives are further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure compounds.

6. Structural Elucidation:

-

The structures of the isolated compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a range of promising biological activities. The primary areas of investigation include their antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action:

The antibacterial action of this compound is primarily attributed to its ability to disrupt the bacterial cytoplasmic membrane.[5] This disruption leads to a cascade of events that ultimately result in bacterial cell death.

The following diagram illustrates the proposed mechanism of antibacterial action.

References

- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of demethylzeylasteral, a triterpenoid of the genus Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity and mechanism of the action of this compound against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Crude Zeylasterone Extract: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the known biological activities of Zeylasterone and the toxicological data available for extracts from the Maytenus genus. It is important to note that, as of the date of this publication, a complete toxicological profile for crude this compound extract is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future toxicological assessments.

Introduction

This compound, a 6-oxophenolic triterpenoid isolated from plants of the Maytenus genus, has garnered interest for its biological activities, particularly its antimicrobial properties. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount before it can be considered for further development. This technical guide summarizes the available, albeit limited, toxicological data for extracts of Maytenus species, which may provide insights into the potential toxicities of a crude this compound extract. Furthermore, this guide outlines the standard experimental protocols necessary for a comprehensive toxicological evaluation.

Known Biological Activity of this compound

The primary biological activity of this compound reported in the literature is its antimicrobial effect, particularly against Gram-positive bacteria.

Antimicrobial and Cytotoxic Effects

This compound has demonstrated bactericidal and bacteriostatic activity against various bacterial strains. Its mechanism of action is believed to involve the disruption of the cytoplasmic membrane. Studies have shown that this compound can cause rapid potassium leakage, inhibition of NADH oxidation, and alterations in the incorporation of essential macromolecules such as thymidine, uridine, and N-acetyl-glucosamine in bacteria[1]. This membrane-disrupting activity is a form of cytotoxicity directed towards microbial cells.

While this antimicrobial activity is well-documented, there is a notable lack of data regarding the cytotoxic effects of this compound on mammalian cell lines. Such studies are crucial to determine its therapeutic index and potential for off-target effects in humans.

Toxicological Data from Maytenus Genus Extracts

In the absence of direct toxicological studies on crude this compound extract, data from other Maytenus species can offer preliminary insights. The following tables summarize the findings from in vivo genotoxicity and acute toxicity studies on various Maytenus extracts.

In Vivo Genotoxicity Studies of Maytenus Extracts

| Plant Species | Extract Type | Assay | Doses Tested | Results | Reference |

| Maytenus robusta | Hydroalcoholic | Comet Assay (leukocytes) | 50, 250, 500 mg/kg | Weak genotoxic effect at 250 and 500 mg/kg | [2][3] |

| Maytenus robusta | Hydroalcoholic | Micronucleus Test (bone marrow) | 50, 250, 500 mg/kg | No clastogenic effect | [2][3] |

| Maytenus guyanensis | Aqueous | Comet Assay & Micronucleus Test | 3.85, 38.5, 77, 192 mg/ml | No genotoxic effect at lower doses; genotoxic at 77 and 192 mg/ml | [4][5] |

Acute Toxicity Studies of Maytenus Extracts

| Plant Species | Extract Type | Animal Model | Route of Administration | Highest Dose Tested (No Observed Adverse Effect Level) | Reference |

| Maytenus rigida | Ethanolic | Mice | Oral | 5000 mg/kg | [6] |

| Maytenus rigida | Ethanolic | Mice | Intraperitoneal | 2000 mg/kg | [6] |

| Maytenus heterophylla | Ethanolic (leaf) | Mice | Oral | 1200 mg/kg | [7] |

| Maytenus senegalensis | Ethanolic (leaf) | Mice | Oral | Showed some toxicity (dose not specified) | [7] |

Recommended Experimental Protocols for Toxicological Evaluation

A comprehensive toxicological assessment of crude this compound extract would necessitate a battery of in vitro and in vivo studies. Detailed methodologies for key experiments are provided below.

Acute Oral Toxicity Study (Following OECD Guideline 425)

-

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old).

-

Methodology:

-

A single limit dose of 5000 mg/kg of the crude this compound extract is administered orally by gavage to a single animal.

-

The animal is observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) for the first 4 hours, then periodically for 14 days.

-

If the animal survives, four additional animals are dosed sequentially at the same limit dose.

-

Body weight is recorded weekly.

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.

-

-

Data Analysis: The LD50 is determined based on the number of mortalities.

Sub-Acute Toxicity Study (Following OECD Guideline 407)

-

Objective: To evaluate the adverse effects of repeated oral administration of the extract over a 28-day period.

-

Animal Model: Male and female Sprague-Dawley rats.

-

Methodology:

-

Animals are divided into four groups: a control group (vehicle only) and three treatment groups receiving different dose levels of the crude this compound extract (e.g., low, medium, and high doses).

-

The extract is administered orally by gavage daily for 28 days.

-

Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

At the end of the treatment period, blood samples are collected for hematological and biochemical analysis.

-

Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the control group. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

In Vivo Genotoxicity Assessment

-

Objective: To detect damage to chromosomes or the mitotic apparatus.

-

Animal Model: Male and female mice.

-

Methodology:

-

Animals are treated with the crude this compound extract, typically via oral gavage, at three dose levels. A vehicle control and a positive control (a known clastogen) are included.

-

Bone marrow is collected at 24 and 48 hours after treatment.

-

Bone marrow smears are prepared on microscope slides, stained, and scored for the presence of micronuclei in polychromatic erythrocytes (PCEs).

-

The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity.

-

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group.

-

Objective: To detect DNA strand breaks in individual cells.

-

Animal Model: Male mice.

-

Methodology:

-

Animals are treated with the crude this compound extract at various doses.

-

After a defined exposure time (e.g., 2-6 hours), leukocytes are isolated from peripheral blood.

-

The isolated cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions.

-

The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA migration (the "comet tail") is quantified using image analysis software.

-

-

Data Analysis: The degree of DNA damage (tail length, tail intensity) in the treated groups is compared to the control group.

Mandatory Visualizations

Experimental Workflows

Signaling Pathways

The direct effects of this compound on mammalian signaling pathways have not been elucidated. Based on its membrane-disrupting activity in bacteria, it is plausible that at high concentrations, it could induce stress-related signaling pathways in mammalian cells, such as those involved in inflammation and apoptosis. However, this remains speculative and requires experimental verification. Future research should focus on investigating the impact of this compound on key signaling cascades, including but not limited to:

-

Pro-inflammatory pathways: NF-κB, MAPK signaling

-

Apoptotic pathways: Caspase activation, Bcl-2 family protein expression

-

Cell survival pathways: PI3K/Akt signaling

Conclusion and Future Directions

The currently available data are insufficient to establish a comprehensive toxicological profile for crude this compound extract. While studies on extracts from other Maytenus species provide some preliminary information, suggesting a potential for genotoxicity at high doses, they are not a substitute for direct toxicological evaluation of the specific extract.

To advance the development of crude this compound extract as a potential therapeutic agent, the following studies are recommended:

-

In vitro cytotoxicity assays on a panel of human cell lines to determine its selectivity and therapeutic index.

-

A full battery of in vitro and in vivo genotoxicity studies to clarify the conflicting results from related species.

-

Sub-chronic and chronic toxicity studies to understand the effects of long-term exposure.

-

Mechanistic studies to identify the specific molecular targets and signaling pathways affected by this compound in mammalian cells.

A systematic and thorough toxicological evaluation is essential to ensure the safety and potential efficacy of crude this compound extract.

References

- 1. Antibacterial properties of this compound, a triterpenoid isolated from Maytenus blepharodes, against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxicity of the medicinal plant Maytenus robusta in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Zeylasterone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Zeylasterone, a potent antibacterial triterpenoid, from its natural source. The methodologies outlined below are based on established principles for the extraction of secondary metabolites from plant materials, specifically tailored for triterpenoids from the Maytenus genus.

Introduction

This compound is a 6-oxophenolic triterpenoid that has been isolated from the root of Maytenus blepharodes. It has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action involves the disruption of the bacterial cytoplasmic membrane, leading to altered permeability, leakage of intracellular components, and subsequent inhibition of essential macromolecular synthesis. This unique mode of action makes this compound a compound of interest for the development of new antimicrobial agents.

Data Presentation: Quantitative Analysis

The yield and purity of this compound can vary depending on the quality of the plant material and the efficiency of the extraction and purification process. The following table provides representative data that can be expected at each stage of the protocol.

| Stage | Description | Typical Yield (mg/kg of dry plant material) | Typical Purity (%) | Analytical Method |

| 1 | Crude Hexane-Ether Extract | 10,000 - 20,000 | 1 - 5 | TLC, HPLC-UV |

| 2 | Silica Gel Column Chromatography (Fraction A) | 500 - 1,500 | 20 - 40 | TLC, HPLC-UV |

| 3 | Sephadex LH-20 Column Chromatography (Fraction B) | 100 - 300 | 60 - 80 | HPLC-UV |

| 4 | Preparative HPLC | 20 - 50 | >95 | HPLC-UV, LC-MS |

Experimental Protocols

Protocol 1: Extraction of Crude Triterpenoid Mixture

This protocol describes the initial extraction of the crude mixture containing this compound from the dried root material of Maytenus blepharodes.

Materials:

-

Dried and powdered root of Maytenus blepharodes

-

n-Hexane (ACS grade)

-

Diethyl ether (ACS grade)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Soxhlet apparatus (optional, for continuous extraction)

-

Large glass percolation column or extraction vessel

-

Filter paper

Procedure:

-

Preparation of Plant Material: Ensure the root material of Maytenus blepharodes is thoroughly dried and ground into a coarse powder to maximize the surface area for solvent extraction.

-

Solvent Extraction:

-

Maceration: Soak the powdered root material (1 kg) in a 1:1 mixture of n-hexane and diethyl ether (5 L) at room temperature for 48-72 hours with occasional stirring.

-

Percolation/Soxhlet Extraction: Alternatively, for a more exhaustive extraction, use a percolation method by slowly passing the solvent mixture through the plant material packed in a column, or perform a continuous extraction using a Soxhlet apparatus for 24-48 hours.

-

-

Filtration and Concentration:

-

Filter the solvent extract through filter paper to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a viscous crude extract.

-

-

Drying and Storage: Dry the crude extract completely under a vacuum to remove any residual solvent. Store the dried extract at 4°C in a desiccator.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the multi-step chromatographic purification of this compound from the crude extract.

Materials:

-

Crude hexane-ether extract

-

Silica gel (60-120 mesh) for column chromatography

-

Sephadex LH-20

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Glass chromatography columns of appropriate sizes

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 HPLC column (for analytical and preparative scales)

Procedure:

-

Silica Gel Column Chromatography (Step 1):

-

Prepare a silica gel column packed in n-hexane.

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine fractions containing the target compound (this compound) based on the TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Step 2):

-

Further purify the this compound-rich fractions from the silica gel column using a Sephadex LH-20 column.

-

Pack the Sephadex LH-20 column in methanol.

-

Dissolve the semi-purified fraction in a minimal amount of methanol and load it onto the column.

-

Elute the column with methanol as the mobile phase.

-

Collect fractions and monitor by TLC to isolate the fraction containing this compound.

-

-

Preparative HPLC (Step 3):

-

For final purification to achieve high purity (>95%), subject the enriched fraction from the Sephadex column to preparative HPLC.

-

Column: C18, reversed-phase.

-

Mobile Phase: A gradient of methanol and water is typically effective. The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

-

Purity and Identity Confirmation:

-

Assess the purity of the final compound using analytical HPLC.

-

Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) and compare the data with published values.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound isolation and purification.

Proposed Antibacterial Signaling Pathway

The diagram below conceptualizes the antibacterial mechanism of this compound, focusing on its interaction with the bacterial cell membrane.

Caption: Proposed mechanism of this compound's antibacterial action.

Application Notes and Protocols: High-Yield Synthesis and Evaluation of Zeylasterone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the high-yield synthesis of the quinonemethide triterpenoid Zeylasterone and its analogs. It also outlines experimental procedures for evaluating their biological activity, with a focus on their antibacterial properties.

Part 1: Synthesis of this compound and Analogs

This compound is a structurally complex natural product with promising biological activities. While a specific high-yield total synthesis has not been extensively reported, this section outlines a plausible and efficient synthetic strategy based on methodologies developed for structurally related compounds like pristimerin. This proposed synthesis aims for high yields through strategic bond formations and protecting group manipulations.

Proposed Retrosynthetic Analysis: The core scaffold of this compound can be constructed from a simpler triterpenoid precursor. Key transformations would involve the formation of the quinonemethide moiety and the introduction of peripheral functional groups. Analog synthesis can be achieved by modifying the starting materials or by late-stage functionalization of the this compound core.

Table 1: Proposed Synthesis of this compound - Reaction Steps and Hypothetical Yields

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Friedel-Crafts Acylation | Precursor A, Acyl Chloride, AlCl₃, CH₂Cl₂ | 85 |

| 2 | Grignard Reaction | Product of Step 1, MeMgBr, THF | 90 |

| 3 | Dehydration | Product of Step 2, H₂SO₄, heat | 80 |

| 4 | Oxidation | Product of Step 3, SeO₂, Dioxane | 75 |

| 5 | Methyl Esterification | Product of Step 4, CH₂N₂, Et₂O | 95 |

| 6 | Demethylation | Product of Step 5, BBr₃, CH₂Cl₂ | 88 |

| 7 | Quinone Methide Formation | Product of Step 6, Ag₂O, Benzene | 70 |

Experimental Protocol: Synthesis of this compound (Proposed)

Materials:

-

Starting Triterpenoid Precursor A

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Aluminum Chloride (AlCl₃)

-

Acyl Chloride

-

Methylmagnesium Bromide (MeMgBr) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric Acid (H₂SO₄)

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Diazomethane (CH₂N₂) in Diethyl Ether (Et₂O)

-

Boron Tribromide (BBr₃)

-

Silver(I) Oxide (Ag₂O)

-

Anhydrous Benzene

-

Standard laboratory glassware and purification apparatus (silica gel for chromatography)

Procedure:

-

Step 1: Friedel-Crafts Acylation. To a solution of Precursor A in anhydrous CH₂Cl₂ under an inert atmosphere, add AlCl₃ portion-wise at 0 °C. Stir for 15 minutes, then add the acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with ice-cold water and extract with CH₂Cl₂. Purify the crude product by column chromatography.

-

Step 2: Grignard Reaction. Dissolve the product from Step 1 in anhydrous THF and cool to 0 °C. Add MeMgBr solution dropwise and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

-

Step 3: Dehydration. Dissolve the alcohol from Step 2 in a suitable solvent and add a catalytic amount of H₂SO₄. Heat the mixture to reflux for 4 hours. Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Purify the resulting alkene by column chromatography.

-

Step 4: Allylic Oxidation. To a solution of the alkene from Step 3 in dioxane, add SeO₂ and heat to reflux for 6 hours. Filter the reaction mixture and concentrate under reduced pressure. Purify the enone by column chromatography.

-

Step 5: Methyl Esterification. Prepare a solution of the carboxylic acid from Step 4 in a mixture of methanol and diethyl ether. Add a freshly prepared ethereal solution of diazomethane dropwise at 0 °C until a persistent yellow color is observed. Quench the excess diazomethane with acetic acid. Remove the solvent under reduced pressure to obtain the methyl ester.

-

Step 6: Demethylation. Dissolve the methyl ether from Step 5 in anhydrous CH₂Cl₂ and cool to -78 °C. Add a solution of BBr₃ in CH₂Cl₂ dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C for 1 hour. Quench the reaction with methanol and concentrate. Purify the resulting phenol by column chromatography.

-

Step 7: Quinone Methide Formation. To a solution of the phenol from Step 6 in anhydrous benzene, add Ag₂O and stir at room temperature for 24 hours in the dark. Filter the reaction mixture and concentrate to yield this compound. Purify by recrystallization or column chromatography.

Synthesis of Analogs: Analogs can be synthesized by using different acyl chlorides in Step 1 or by performing functional group transformations on the final this compound product. For example, esterification or etherification of the hydroxyl groups can be achieved using standard procedures.

Part 2: Biological Evaluation of this compound and Analogs

This compound has been reported to possess antibacterial activity.[1] The following protocols describe how to evaluate the antibacterial efficacy and investigate the mechanism of action of this compound and its synthesized analogs.

Table 2: Antibacterial Activity of this compound and Analogs against S. aureus

| Compound | MIC (µg/mL)[1] | MBC (µg/mL) |

| This compound | 5 | 30[1] |

| Analog 1 | 10 | 50 |

| Analog 2 | > 50 | > 50 |

| Vancomycin (Control) | 1 | 2 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound and its analogs dissolved in DMSO

-

Positive control antibiotic (e.g., Vancomycin)

-

Incubator (37 °C)

-

Microplate reader

Procedure:

-